molecular formula C9H16ClN3O B1413516 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride CAS No. 2034157-04-3

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Cat. No.: B1413516
CAS No.: 2034157-04-3
M. Wt: 217.69 g/mol
InChI Key: VKUUOJAWKYBIMW-UHFFFAOYSA-N
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Description

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is a heterocyclic compound that contains both an oxadiazole ring and a piperidine ring. The presence of these two rings makes it a compound of interest in medicinal chemistry due to its potential biological activities. The oxadiazole ring is known for its diverse pharmacological properties, while the piperidine ring is a common structural motif in many pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like zinc chloride (ZnCl2) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The oxadiazole and piperidine rings can undergo substitution reactions to introduce different substituents, which can affect the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxadiazole-piperidine compounds.

Scientific Research Applications

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological macromolecules . The piperidine ring may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but may have different substituents, affecting their biological activities.

    Piperidine derivatives: Compounds with the piperidine ring but different functional groups can have varying pharmacological properties.

Uniqueness

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is unique due to the combination of the oxadiazole and piperidine rings, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

2-ethyl-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-2-8-11-12-9(13-8)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUUOJAWKYBIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
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2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
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2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
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2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
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Reactant of Route 6
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